t-Boc-Aminooxy-PEG5-azide
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Overview
Description
t-Boc-Aminooxy-PEG5-azide: is a polyethylene glycol (PEG) derivative that contains an azide group and a Boc-protected amino group. The hydrophilic PEG spacer increases solubility in aqueous media. The azide group can react with alkyne, BCN, and DBCO via Click Chemistry to yield a stable triazole linkage. The Boc group can be deprotected under mild acidic conditions to form the free amine .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of t-Boc-Aminooxy-PEG5-azide typically begins with the appropriate PEG derivative.
Reaction Steps:
Reaction Conditions: The reactions are generally carried out under mild conditions to prevent degradation of the PEG chain and functional groups.
Industrial Production Methods:
- The industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification systems .
Chemical Reactions Analysis
Types of Reactions:
Click Chemistry: The azide group reacts with alkynes, BCN, and DBCO to form stable triazole linkages.
Deprotection: The Boc group can be removed under mild acidic conditions to yield the free amine.
Common Reagents and Conditions:
Click Chemistry: Copper(I) catalysts are commonly used for the azide-alkyne cycloaddition reactions.
Deprotection: Mild acids such as trifluoroacetic acid are used to remove the Boc group.
Major Products:
Scientific Research Applications
Chemistry:
- t-Boc-Aminooxy-PEG5-azide is used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to degrade specific proteins .
Biology:
- In biological research, it is used for bioconjugation and labeling of biomolecules due to its ability to form stable linkages with various functional groups .
Medicine:
- It is employed in drug delivery systems to improve the solubility and stability of therapeutic agents .
Industry:
Mechanism of Action
Mechanism:
- The compound exerts its effects through Click Chemistry, where the azide group reacts with alkynes to form triazole linkages. This reaction is highly specific and efficient, making it ideal for bioconjugation and drug delivery applications .
Molecular Targets and Pathways:
- The primary molecular targets are functional groups such as alkynes, BCN, and DBCO. The pathways involved include the azide-alkyne cycloaddition and the deprotection of the Boc group .
Comparison with Similar Compounds
t-Boc-Aminooxy-PEG8-azide: Similar in structure but with a longer PEG chain, providing different solubility and spacing properties.
Aminooxy-PEG5-azide: Lacks the Boc protection, making it more reactive but less stable.
t-Boc-N-Amido-PEG4-Azide: Contains an amido group instead of an aminooxy group, offering different reactivity and applications.
Uniqueness:
Properties
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34N4O8/c1-17(2,3)29-16(22)20-28-15-14-27-13-12-26-11-10-25-9-8-24-7-6-23-5-4-19-21-18/h4-15H2,1-3H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDCAWXMQQLMLFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOCCOCCOCCOCCOCCOCCN=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34N4O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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